5-Fluorospiro[indoline-3,4'-piperidin]-2-one: A Privileged 3D Scaffold for Drug Discovery
5-Fluorospiro[indoline-3,4'-piperidin]-2-one: A Privileged 3D Scaffold for Drug Discovery
Topic: Chemical Properties of 5-Fluorospiro[indoline-3,4'-piperidin]-2-one Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]
Executive Summary
5-Fluorospiro[indoline-3,4'-piperidin]-2-one (CAS: 1707361-59-8 for HCl salt) represents a "privileged structure" in modern medicinal chemistry. Unlike flat, heteroaromatic scaffolds, this spirocyclic system offers a rigid, three-dimensional architecture that projects functionality into specific vectors, enhancing ligand-target complementarity while improving physicochemical properties like solubility and metabolic stability.[1]
This guide analyzes the chemical behavior, synthetic accessibility, and reactivity profile of this core scaffold.[1][2] The 5-fluoro substitution is a deliberate design element, serving to block metabolic oxidation at the metabolically vulnerable para-position relative to the nitrogen, while simultaneously modulating the electronic density of the aromatic ring.[1]
Structural & Electronic Properties[2][3]
Conformational Rigidity
The defining feature of this molecule is the spiro-carbon at position 3 of the oxindole ring (C3), which is shared with the 4-position of the piperidine ring.
-
Vector Positioning: The spiro-fusion forces the piperidine ring to lie perpendicular to the plane of the oxindole system.[2] This orthogonality is critical for disrupting molecular planarity (increasing
character), which correlates with improved solubility and reduced promiscuous binding.[1][2] -
Electronic Modulation: The fluorine atom at position 5 exerts a strong inductive electron-withdrawing effect (-I), lowering the electron density of the aromatic ring. This reduces the propensity for oxidative metabolism (e.g., by CYP450 isoforms) and slightly increases the acidity of the lactam NH compared to the non-fluorinated analog.[1]
Physicochemical Descriptors
| Property | Value (Approx.) | Significance |
| Molecular Weight | 234.25 Da | Fragment-like, ideal for lead optimization.[2] |
| cLogP | 0.7 - 1.2 | Low lipophilicity supports good aqueous solubility.[2] |
| TPSA | ~41 Ų | High membrane permeability potential.[2] |
| pKa (Piperidine NH) | ~10.5 | Basic center; primary site for salt formation.[2] |
| pKa (Lactam NH) | ~15-16 | Weakly acidic; requires strong base for deprotonation.[2] |
Synthetic Methodologies
The synthesis of 5-Fluorospiro[indoline-3,4'-piperidin]-2-one requires constructing the quaternary spiro-center. The most robust industrial route involves the dialkylation of 5-fluorooxindole.[2]
Primary Synthetic Route: Bis-alkylation
This protocol utilizes the acidity of the C3 protons in 5-fluorooxindole.
Reagents:
-
Substrate: 5-Fluorooxindole
-
Alkylating Agent: N-Benzyl-bis(2-chloroethyl)amine (or N-Boc analog)
-
Base: Sodium Hydride (NaH) or LiHMDS
-
Solvent: THF or DMF
Mechanism:
-
Deprotonation: Base removes a proton from C3 of 5-fluorooxindole (pKa ~18).[2]
-
First Alkylation: The enolate attacks one arm of the bis-chloroethylamine.[2]
-
Intramolecular Cyclization: A second deprotonation at C3 triggers the attack on the second chloro-arm, closing the piperidine ring.[2]
-
Deprotection: Removal of the benzyl (Pd/C, H2) or Boc (TFA) group yields the free amine.[2]
Visualization of Synthesis Pathway[1]
Figure 1: Step-wise construction of the spirocyclic core via dialkylation strategy.
Reactivity Profile & Functionalization[1][2][4]
This scaffold presents two distinct nitrogen centers with orthogonal reactivity, allowing for selective functionalization.[1][2]
Piperidine Nitrogen ( )
-
Nature: Secondary aliphatic amine.[2] Highly nucleophilic.[2]
-
Reactivity:
-
Acylation/Sulfonylation: Reacts readily with acid chlorides, sulfonyl chlorides, or carboxylic acids (with coupling agents like HATU) to generate amides/sulfonamides.[1][2]
-
Reductive Amination: Reacts with aldehydes/ketones + reducing agent (NaBH(OAc)3) to form tertiary amines.[2]
-
SNAr: Can displace halogens on heteroaromatic rings (e.g., chloropyrimidines), a common tactic in kinase inhibitor design.[1][2]
-
Indoline Nitrogen ( )
-
Nature: Lactam (amide-like).[2] Non-nucleophilic under neutral conditions.[2]
-
Reactivity:
-
Alkylation: Requires strong base (NaH, Cs2CO3) to deprotonate.[1][2] Reacts with alkyl halides to form N-alkylated oxindoles.[2]
-
Arylation: Can undergo Chan-Lam coupling (Cu-catalyzed) or Buchwald-Hartwig amination (Pd-catalyzed) to introduce aryl groups, though the steric bulk of the spiro-system can hinder this.
-
Aromatic Ring (5-Fluoro)
-
Electrophilic Substitution: The 5-fluoro group directs incoming electrophiles to the ortho/para positions relative to itself, but the strong deactivating nature of the carbonyl and the fluorine makes the ring relatively inert to standard electrophilic aromatic substitution (EAS).[1]
-
Metalation: Directed ortho-metalation (DoM) is difficult due to competing deprotonation sites.[2]
Medicinal Chemistry Applications
Bioisosterism & Scaffold Hopping
This scaffold is frequently used as a rigid bioisostere for:
-
4-Phenylpiperidines: Locking the phenyl ring conformation.[2]
-
Gem-dimethyl groups: The spiro-ring occupies more space than a gem-dimethyl, potentially filling hydrophobic pockets more effectively.
Therapeutic Areas
-
CGRP Antagonists: Used in migraine therapeutics (e.g., ubrogepant analogs) to provide a rigid linker that orients hydrogen-bond donors/acceptors.[2]
-
MDM2-p53 Inhibitors: The spiro-oxindole core mimics the Trp23 residue of p53, inserting deep into the hydrophobic cleft of MDM2.[2] The 5-fluoro group improves metabolic half-life.[2]
-
Kinase Inhibitors: The piperidine nitrogen serves as a solubilizing group that can extend into the solvent front or interact with ribose-binding pockets.[2]
Experimental Protocol: General N-Alkylation of Piperidine Core
Objective: Functionalization of the secondary amine (
-
Preparation: Dissolve 5-Fluorospiro[indoline-3,4'-piperidin]-2-one (1.0 eq) in anhydrous DCM or DMF.
-
Base Addition: Add DIPEA (Diisopropylethylamine) (2.0 eq) to neutralize the HCl salt (if used) and scavenge acid.[2]
-
Electrophile: Add the alkyl halide or acid chloride (1.1 eq) dropwise at 0°C.
-
Reaction: Stir at room temperature for 2–12 hours. Monitor by LC-MS (Target mass: MW + Electrophile - Leaving Group).[2]
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.[2]
-
Self-Validation: The disappearance of the broad NH peak in NMR and the shift of piperidine methylene protons confirms reaction.
Safety & Handling
-
Hazard Identification: Irritant to eyes, respiratory system, and skin.[1][2]
-
Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at -20°C for long-term stability.
-
Spill Response: Sweep up solid; avoid dust generation.[2] Ventilate area.[2]
References
-
Design and Synthesis of Spiro[indoline-3,4'-piperidine]-2-ones. European Journal of Medicinal Chemistry, 2012.[3] Link
-
Spirocyclic Scaffolds in Drug Discovery. PharmaBlock Whitepaper. Link
-
Synthesis of Functionalized Spirooxindoles. Beilstein Journal of Organic Chemistry, 2013.[1][2] Link
-
PubChem Compound Summary: Spiro[indoline-3,4'-piperidin]-2-one. National Center for Biotechnology Information.[2] Link
-
Recent Advances in Spirocyclization of Indole Derivatives. ResearchGate, 2021. Link
Sources
- 1. Three-component reaction for synthesis of functionalized spiro[indoline-3, 4'-pyrano[3, 2-h]quinolines] [html.rhhz.net]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Design, synthesis and molecular docking studies of some novel spiro[indoline-3, 4'-piperidine]-2-ones as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
